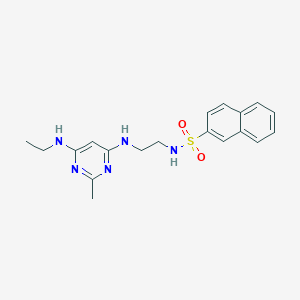
4-(2-Furylmethyl)-3-(4-isopropoxy-3-methoxyphenyl)-1-(4-methylcyclohexyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Furylmethyl)-3-(4-isopropoxy-3-methoxyphenyl)-1-(4-methylcyclohexyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Furylmethyl)-3-(4-isopropoxy-3-methoxyphenyl)-1-(4-methylcyclohexyl)piperazine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Furylmethyl)-3-(4-isopropoxy-3-methoxyphenyl)-1-(4-methylcyclohexyl)piperazine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Novel Compound Synthesis : The focus on synthesizing novel piperazine derivatives stems from their potential as ligands for biological receptors, highlighting the importance of creating compounds with specific functional groups that might interact with biological targets. For instance, the synthesis of piperazine derivatives with high affinity for 5-HT1A receptors is aimed at exploring new therapeutic agents for neurological disorders (Lacivita et al., 2009).
Pharmacological Exploration : The pharmacological evaluation of synthesized compounds often involves assessing their affinity towards specific receptors and their potential as therapeutic agents. For example, some studies have focused on the synthesis and evaluation of compounds for their potential as PET ligands to study receptor systems in vivo, although challenges such as lack of specific binding limit their clinical utility (Majo et al., 2008).
Mechanistic Studies and Molecular Modeling
Receptor-Ligand Interaction Insights : Advanced computational and structural analysis techniques provide insights into the interaction mechanisms between synthesized compounds and their target receptors. Such studies are crucial for understanding the molecular basis of compound efficacy and for guiding the design of more effective therapeutic agents (Kucwaj-Brysz et al., 2018).
Antidepressant and Anxiolytic Activity Evaluation : Some derivatives have been evaluated for their potential antidepressant and anxiolytic effects, highlighting the diverse therapeutic potential of piperazine-based compounds. In vivo studies in animal models can validate the antidepressant-like effects of certain compounds, suggesting their potential for treating mood disorders (Czopek et al., 2010).
Application in Imaging Studies
- PET Ligand Development : The pursuit of novel PET ligands for imaging serotonin receptors underscores the application of these compounds in neuroscience research, although achieving suitable ligands with high specificity and suitable pharmacokinetics remains a challenge (Prabhakaran et al., 2006).
Antimicrobial and Anticonvulsant Properties
Antimicrobial Activities : Exploring the antimicrobial activities of piperazine derivatives against various microorganisms, some compounds have shown good to moderate activities, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant Properties : The evaluation of anticonvulsant properties in synthesized compounds offers insights into their potential therapeutic applications for epilepsy and related disorders (Obniska and Zagórska, 2003).
Eigenschaften
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-22(2,3)16-11-9-15(10-12-16)20-23-21(28-25-20)19-18(27)13-14-26(24-19)17-7-5-4-6-8-17/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHKHMPKCGVBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2796345.png)
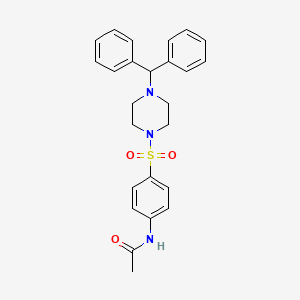
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2796352.png)
![6,8-Difluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2796356.png)
![5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2796357.png)
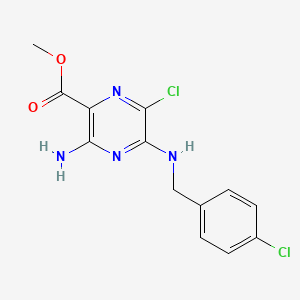
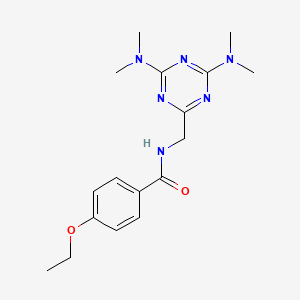
![N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796360.png)
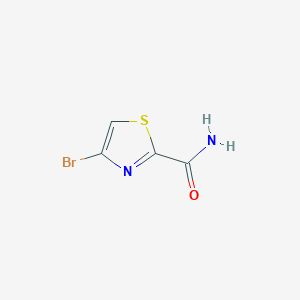
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2796362.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2796364.png)
![4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2796366.png)
